3-Chloro-4'-iodobenzophenone
Description
3-Chloro-4'-iodobenzophenone (C₁₃H₈ClIO) is a halogenated benzophenone derivative featuring a chlorine substituent at the 3-position of one aromatic ring and an iodine atom at the 4'-position of the second ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its halogen substituents, which influence reactivity in cross-coupling reactions and crystal packing behavior .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCIJVCHILXIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641505 | |
| Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-18-7 | |
| Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-iodobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is maintained at a low temperature (0-5°C) to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4’-iodobenzophenone may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as dichloromethane or toluene are commonly used, and the product is purified through techniques such as distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-4’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine substituents. These substituents can undergo substitution and coupling reactions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following benzophenone derivatives share structural similarities with 3-Chloro-4'-iodobenzophenone, differing primarily in halogen type, substituent position, or functional groups:
Key Observations:
- Positional Isomerism : Substituents at the 4'-position (e.g., iodine in the target compound) may influence dipole moments more significantly than para-substituted analogs due to asymmetric electron distribution .
Physicochemical Properties (Inferred)
| Property | This compound | 4'-Bromo-4-iodobenzophenone | 3-Amino-4'-chlorobenzophenone |
|---|---|---|---|
| Molecular Weight (g/mol) | 343.56 | 388.42 | 231.68 |
| Polarity | High (due to I and Cl) | Moderate (Br less polar) | Low (NH₂ electron-donating) |
| Solubility | Likely low in water | Similar to target compound | Higher in polar solvents |
Biological Activity
3-Chloro-4'-iodobenzophenone (C14H10ClI0) is a halogenated benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and iodine atoms, which may influence its biochemical interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is a member of the benzophenone family, featuring a ketone functional group attached to two aromatic rings. The presence of halogens in its structure enhances its reactivity and potential binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance the compound's binding affinity, potentially leading to inhibition or modulation of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
- Receptor Modulation: It can interact with receptors, influencing signaling pathways that are crucial for cellular functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Preliminary investigations indicate that it may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies and Experimental Data
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating potent antimicrobial effects.
-
Anticancer Studies:
- In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines. The findings revealed that at concentrations ranging from 10 µM to 50 µM, this compound reduced cell viability significantly compared to control groups.
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of halogen atoms appears to enhance both its binding affinity and selectivity towards specific biological targets. Future research should focus on modifying the substituents on the benzophenone core to improve efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
